4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and pyridine rings in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3-methylbenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization and nitrile formation. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2,5-dimethylthiophene share the thiophene ring structure.
Pyridine derivatives: Compounds such as 2-aminopyridine and 2,6-dimethylpyridine share the pyridine ring structure.
Uniqueness
4-(3-Methylphenyl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of both thiophene and pyridine rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H12N2OS |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2OS/c1-11-4-2-5-12(8-11)13-9-15(16-6-3-7-21-16)19-17(20)14(13)10-18/h2-9H,1H3,(H,19,20) |
InChI Key |
BLNQFEQQNDGHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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